(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester
Description
(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester (CAS: 166955-02-8, MFCD16151857) is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a tert-butyl ester-linked acetic acid moiety at the 1-position. It is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics. The compound has a purity of 95% and is commercially available under the catalog number QD-3994 from suppliers like Combi-Blocks .
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxypiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-9(13)5-7-12/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFODMSLPDZJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244229 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166955-02-8 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166955-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester typically involves the reaction of piperidine derivatives with acetic acid tert-butyl ester. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as hydrogenation, cyclization, and multicomponent reactions are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Backbones
The following table compares key structural analogs, emphasizing substituent variations and functional groups:
*Note: CAS for tert-butyl 4-hydroxypiperidin-1-carboxylate inferred from common derivatives.
Key Observations:
- Functional Group Diversity : The target compound’s acetic acid tert-butyl ester distinguishes it from analogs like QH-6944 (acetyl) or QK-1716 (benzonitrile). This ester group increases steric bulk and lipophilicity compared to smaller substituents.
- Reactivity : The hydroxyl group enables hydrogen bonding and derivatization (e.g., phosphorylation, sulfonation), while nitriles (QK-1716) or ketones (QH-6944) offer distinct reactivity profiles for cross-coupling or condensation reactions.
- Solubility : The tert-butyl ester in the target compound reduces water solubility compared to carboxylic acid derivatives (e.g., 1154101-11-7) but improves compatibility with organic solvents .
Notes:
Biological Activity
(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is a piperidine derivative notable for its potential therapeutic applications. This compound has been investigated for various biological activities, including neuroprotective effects, anti-cancer properties, and interactions with taste receptors. Below is a detailed examination of its biological activity based on recent research findings.
- Molecular Formula : C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a piperidine ring with a hydroxyl group at the 4-position and an acetic acid moiety esterified with a tert-butyl group.
Neuroprotective Properties
Research indicates that piperidine derivatives, including this compound, may exhibit neuroprotective effects. These compounds are being explored for their potential to interact with neurotransmitter receptors, potentially influencing mood and pain pathways. For instance, studies have shown that this compound can modulate calcium signaling in neuronal cells, which is critical for neurotransmission and neuroprotection.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines and inhibit cell proliferation. Techniques such as cell viability assays and flow cytometry have been employed to assess its efficacy. Results indicate dose-dependent effects on cell survival and significant induction of apoptosis markers, highlighting its potential as a therapeutic agent in oncology.
Taste Receptor Interaction
Another area of investigation is the compound's role as an agonist or antagonist of taste receptors, particularly the bitter taste receptor hTAS2R14. Research methodologies include calcium imaging assays to measure receptor activation and computational modeling to understand receptor-ligand interactions. Such studies could provide insights into taste perception and the development of flavor modifiers.
Case Studies
- Neuroprotection Against Aβ Toxicity :
-
Cell Viability in Cancer Models :
- In cancer research, the compound was tested across various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner while increasing markers associated with apoptosis, thus suggesting its potential utility in cancer therapeutics.
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | Calcium signaling assays | Modulates neuronal calcium signaling |
| Anti-cancer | Cell viability assays | Induces apoptosis; dose-dependent effects observed |
| Taste receptor interaction | Calcium imaging, mutagenesis studies | Potential agonist/antagonist of hTAS2R14 |
Q & A
Q. What are the established synthetic routes for preparing (4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester?
The synthesis typically involves multi-step reactions, focusing on introducing the tert-butyl ester group and functionalizing the piperidine ring. Common methods include:
- Alkylation of hydroxyl-piperidine derivatives with tert-butyl bromoacetate under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous THF or DMF) .
- Protection-deprotection strategies : The hydroxyl group on piperidine may be temporarily protected (e.g., with Boc groups) to prevent side reactions during esterification .
- Optimized coupling reactions : Use of coupling agents like DCC/DMAP for ester bond formation between acetic acid derivatives and tert-butyl alcohol .
Q. Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (alkylation) |
| Solvent | THF, DMF, or dichloromethane |
| Reaction Time | 4–24 hours |
| Yield | 60–85% (depending on purification) |
Q. Which analytical techniques are critical for verifying the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butyl ester (δ ~1.4 ppm for tert-butyl CH₃) and piperidine ring protons (δ ~3.0–4.0 ppm for N-CH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ for C₁₁H₂₁NO₃ at 216.1594) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce side products?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase ester hydrolysis; anhydrous conditions are critical .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation, while room temperature is sufficient for coupling reactions .
- Catalyst Use : Catalytic amounts of DMAP accelerate esterification by activating the carboxylate intermediate .
Case Study : A 15% yield increase was achieved by switching from THF to DMF in the alkylation step, reducing reaction time from 24 to 12 hours .
Q. What strategies resolve contradictions between theoretical and experimental NMR data for this compound?
- Dynamic Effects : Rotameric equilibria in the piperidine ring can cause unexpected splitting in ¹H NMR. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer analysis .
- Deuterium Exchange : Exchangeable protons (e.g., hydroxyl groups) are identified via D₂O shaking, clarifying ambiguous signals .
- 2D NMR : COSY and HSQC experiments map coupling between piperidine protons and adjacent functional groups .
Example : A discrepancy in CH₂ peak integration was resolved via HSQC, confirming non-equivalent protons due to restricted rotation .
Q. How does the tert-butyl ester group influence stability and reactivity under varying conditions?
- Stability : The tert-butyl ester is hydrolytically stable under neutral conditions but cleaves under strong acids (e.g., TFA) or bases (e.g., NaOH/MeOH) .
- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at −20°C in inert atmospheres .
- Reactivity : The ester acts as a protecting group, enabling selective functionalization of the piperidine hydroxyl group in multi-step syntheses .
Q. What are the applications of this compound in drug discovery and chemical biology?
- Intermediate in Peptide Mimetics : The piperidine-tert-butyl ester scaffold is used to synthesize protease inhibitors or GPCR modulators .
- Protecting Group in Radiopharmaceuticals : The ester facilitates chelator synthesis (e.g., DOTA derivatives) for radiolabeling .
- Biological Probes : Functionalization with fluorophores or biotin tags enables target engagement studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
